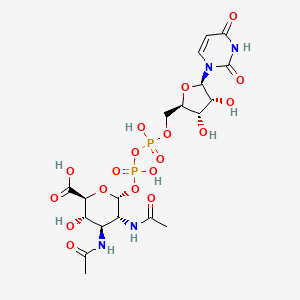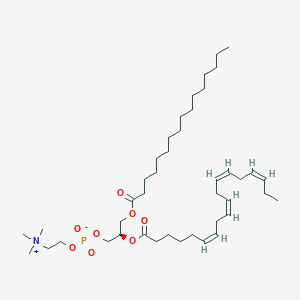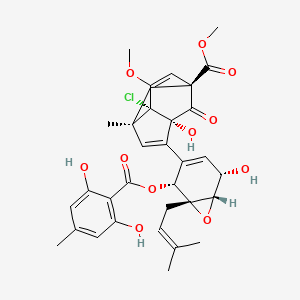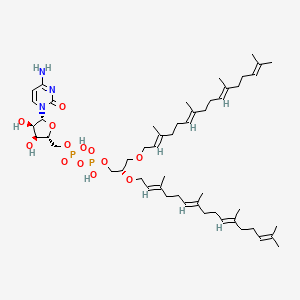
18,19-dehydrocorynoxinic acid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18,19-dehydrocorynoxinic acid B is a natural product found in Uncaria rhynchophylla with data available.
Applications De Recherche Scientifique
Neuroprotective Activity
18,19-dehydrocorynoxinic acid B is a metabolite of isocorynoxeine, an alkaloid from Uncaria Hook with effects like lowering blood pressure, vasodilatation, and protection against ischemia-induced neuronal damage. The neuroprotective effect of isocorynoxeine against glutamate-induced HT22 cell death was significant, but its metabolites, including 18,19-dehydrocorynoxinic acid B, showed little or weak neuroprotective activities. This insight is crucial for understanding the metabolic fate and disposition of these compounds in humans (Qi et al., 2014).
Metabolic Pathway Involvement
18,19-dehydrocorynoxinic acid B is part of the metabolic pathways of isocorynoxeine, an alkaloid found in Uncaria rhynchophylla, widely used for treating hypertension, vascular dementia, and stroke. Understanding the pharmacokinetic characteristics of major isocorynoxeine metabolites, including 18,19-dehydrocorynoxinic acid B, and the role of human and rat liver microsomes in the major metabolic pathway of isocorynoxeine is significant for comprehending the pharmacokinetic nature of tetracyclic oxindole alkaloids (Zhao et al., 2016).
Propriétés
Nom du produit |
18,19-dehydrocorynoxinic acid B |
|---|---|
Formule moléculaire |
C21H24N2O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(E)-2-[(3R,6'S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C21H24N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h3-7,12-14,18H,1,8-11H2,2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14+,18+,21-/m1/s1 |
Clé InChI |
ZGSZUQKKUBVUPV-HCFCNZAZSA-N |
SMILES isomérique |
CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)O |
SMILES canonique |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)O |
Synonymes |
18,19-dehydrocorynoxinic acid B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)


![Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261266.png)

![2-(8-[3]-Ladderane-octanyl)-sn-glycerol](/img/structure/B1261268.png)






![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)
